molecular formula C16H15ClN2O3 B11642253 4-chloro-2-nitro-N-[2-(propan-2-yl)phenyl]benzamide

4-chloro-2-nitro-N-[2-(propan-2-yl)phenyl]benzamide

Cat. No.: B11642253
M. Wt: 318.75 g/mol
InChI Key: HAVNJSIUBLCERL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-2-nitro-N-[2-(propan-2-yl)phenyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group at the 4-position, a nitro group at the 2-position, and an N-substituted phenyl group with an isopropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-nitro-N-[2-(propan-2-yl)phenyl]benzamide can be achieved through several synthetic routesThe nitration reaction typically requires concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 2-position .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and subsequent amide formation reactions. The process would require stringent control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-nitro-N-[2-(propan-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-2-nitro-N-[2-(propan-2-yl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmacological agent due to its structural similarity to other bioactive benzamides.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-2-nitro-N-[2-(propan-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro and isopropyl groups may also contribute to the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-2-nitro-N-[2-(propan-2-yl)phenyl]benzamide is unique due to the presence of both the nitro and chloro groups, as well as the N-[2-(propan-2-yl)phenyl] moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H15ClN2O3

Molecular Weight

318.75 g/mol

IUPAC Name

4-chloro-2-nitro-N-(2-propan-2-ylphenyl)benzamide

InChI

InChI=1S/C16H15ClN2O3/c1-10(2)12-5-3-4-6-14(12)18-16(20)13-8-7-11(17)9-15(13)19(21)22/h3-10H,1-2H3,(H,18,20)

InChI Key

HAVNJSIUBLCERL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.